![molecular formula C34H18F16IrN4P B2904463 [Ir[dF(CF3)2ppy]2(bpy)]PF6 CAS No. 1092775-62-6](/img/structure/B2904463.png)
[Ir[dF(CF3)2ppy]2(bpy)]PF6
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Overview
Description
[Ir[dF(CF3)2ppy]2(bpy)]PF6
is a cyclometalated iridium (III) complex . It has been used in visible-light mediated photocatalytic organic transformations .
Synthesis Analysis
The synthesis ofThis compound
involves several steps. The compound can be synthesized from 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine . More details about the synthesis process can be found in the referenced papers . Molecular Structure Analysis
The molecular structure ofThis compound
is complex. It is a cyclometalated iridium (III) complex . More details about the molecular structure can be found in the referenced papers . Chemical Reactions Analysis
This compound
has been used in visible-light mediated photocatalytic organic transformations . It has been used to achieve late-stage incorporation of alkyl groups to a variety of biologically active heterocycles . More details about the chemical reactions can be found in the referenced papers . Physical And Chemical Properties Analysis
This compound
is a powder . Its empirical formula is C34H18F16IrN4P and its molecular weight is 1009.70 . More details about the physical and chemical properties can be found in the referenced papers .
Scientific Research Applications
Photocatalytic Oxidation of Silicon Compounds : The compound has been utilized as a photocatalyst in the oxidation of hypervalent bis-catecholato silicon compounds, resulting in the generation of various alkyl radicals. This process is significant for engaging in various intermolecular homolytic reactions, especially when combined with nickel-catalyzed cross-coupling reactions (Corcé et al., 2015).
Radiodynamic Therapy and Radiotherapy Applications : In the field of biomedical applications, novel nanoscale metal-organic layers (nMOLs) containing this compound have been developed. These nMOLs are used for radiodynamic therapy (RDT) and radiotherapy (RT), exhibiting high efficiency in tumor regression at low X-ray doses (Lan et al., 2018).
Photoredox Catalysis in Organic Synthesis : The compound serves as a photoredox catalyst in organic synthesis, facilitating the alkyl- and aryl-thioalkylation of olefins. This photocatalytic method provides a simple and efficient way to produce a range of alkylsulfides (Li et al., 2015).
Hydrogen Production and Electroluminescent Devices : Research has demonstrated the compound's utility in the photoinduced reduction of water to hydrogen and in the fabrication of single-layer electroluminescent devices. These applications highlight its potential in renewable energy and display technologies (Lowry et al., 2005).
Photocatalyst Synthesis and Application : It has been used in the synthesis of visible-light-activated photoredox catalysts, which are significant in a range of transformations in drug discovery and degradation of biological polymers (Kelly et al., 2017).
Light-Emitting Electrochemical Cells : This compound has been employed in the synthesis of cationic iridium complexes for use in efficient light-emitting electrochemical cells (LECs). Its ability to produce green to blue-green emission makes it a valuable component in the development of LECs (Yu et al., 2021).
Charge Recombination in Photoredox Reactions : The compound has been modified to include a benzimidazole-phenol ligand, significantly slowing the charge recombination rate in photocatalytic reactions, thereby increasing reaction quantum efficiency (Sayre et al., 2021).
Mechanism of Action
Target of Action
The primary target of the compound [Ir[dF(CF3)2ppy]2(bpy)]PF6, also known as 2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;2-pyridin-2-ylpyridine;hexafluorophosphate, is the C-sp3 hybridized trifluoroborates . This compound acts as a photocatalyst in the presence of a nickel catalyst .
Mode of Action
The compound interacts with its target by facilitating the cross-coupling of C-sp3 hybridized trifluoroborates with aryl bromides . This interaction occurs under exceptionally mild conditions .
Biochemical Pathways
The compound affects the biochemical pathway involving the cross-coupling of C-sp3 hybridized trifluoroborates with aryl bromides
Result of Action
The result of the compound’s action is the formation of a cross-coupled product of C-sp3 hybridized trifluoroborates and aryl bromides . This reaction is facilitated under exceptionally mild conditions .
Action Environment
The compound’s action, efficacy, and stability are influenced by the presence of a nickel catalyst . The compound is activated by visible light, specifically at a wavelength of 450 nm . The compound is stable and effective in a variety of environments, as long as these conditions are met.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;2-pyridin-2-ylpyridine;hexafluorophosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H5F5N.C10H8N2.F6P.Ir/c2*13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-2,4-6H;1-8H;;/q2*-1;;-1; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOYCTPYBIAEAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H18F16IrN4P-3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1009.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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